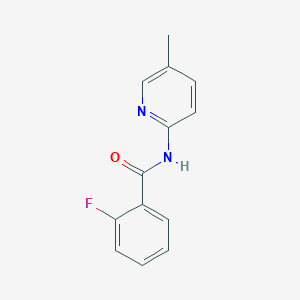

2-fluoro-N-(5-methylpyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(5-methylpyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methylpyridin-2-yl)benzamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the benzamide linkage. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF). The resulting fluoropyridine is then coupled with a benzoyl chloride derivative under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, reagents, and purification methods is also tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Applications De Recherche Scientifique

Biological Applications

1. Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, notably succinate dehydrogenase (SDH). This inhibition can lead to decreased ATP production, impacting cellular metabolism in various organisms, including fungi such as Valsa mali and Sclerotinia sclerotiorum .

2. Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting lipoxygenase (LOX) enzymes implicated in neoplastic diseases. Studies have shown that modifications to the benzamide structure can enhance the efficacy against colorectal and skin cancers .

3. Neurological Disorders : The compound's structural similarities to known metabotropic glutamate receptor (mGluR5) antagonists suggest potential applications in treating psychiatric disorders such as anxiety and depression. Compounds with similar motifs have shown promise in preclinical trials targeting mGluR5 .

Case Studies

Several case studies have highlighted the biological activities of 2-fluoro-N-(5-methylpyridin-2-yl)benzamide and its derivatives:

- Case Study on MCF7 Cells : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound. For instance, studies involving hamster models of visceral leishmaniasis showed that specific derivatives could reduce parasite burdens significantly compared to untreated controls .

Mécanisme D'action

The mechanism by which 2-fluoro-N-(5-methylpyridin-2-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-bromo-2-fluoro-N-(5-methylpyridin-2-yl)benzamide

- 2-bromo-5-fluoro-N-(5-methylpyridin-2-yl)benzamide

Uniqueness

Compared to its brominated analogs, 2-fluoro-N-(5-methylpyridin-2-yl)benzamide exhibits unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s electronic properties, making it more reactive in certain nucleophilic substitution reactions and enhancing its binding affinity in biological systems .

Activité Biologique

2-Fluoro-N-(5-methylpyridin-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom at the 2-position and a 5-methylpyridin-2-yl substituent. The presence of fluorine is significant as it influences the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The fluorine atom enhances binding through:

- Hydrogen Bonds : Strong hydrogen bonding capabilities improve interaction with target proteins.

- Electrostatic Interactions : The electronegative nature of fluorine facilitates electrostatic attractions, increasing the compound's affinity for various biological targets.

These interactions can lead to modulation of enzyme activities, disruption of protein-protein interactions, and alteration of signal transduction pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia cells (L1210) with IC50 values in the nanomolar range .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in cancer progression. Its mechanism involves downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition contributes to its anticancer effects, particularly in cells resistant to traditional therapies like methotrexate .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-N-(5-methylpyridin-2-yl)benzamide | C12H12BrFN2 | Bromine substitution may alter pharmacodynamics |

| 2-Bromo-N-(5-methylpyridin-2-yl)benzamide | C12H12BrFN2 | Different positioning of bromine affects reactivity |

The presence of fluorine enhances the compound's electronic properties, making it more reactive in biological systems compared to its brominated analogs.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound effectively inhibits specific targets involved in tumor growth. Its binding affinity was significantly higher than that of non-fluorinated analogs, underscoring the importance of the fluorine atom in enhancing bioactivity.

Future Directions and Research Implications

Further investigations are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore detailed pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analyses : To optimize the chemical structure for improved potency and selectivity against target enzymes.

Propriétés

IUPAC Name |

2-fluoro-N-(5-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPAURBYNAOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.